N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-16(2)12-14-7-5-11(15-12)8-10-4-3-6-13-9-10/h5,7,10,13H,3-4,6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDTXZAMLUTVLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856587 | |
| Record name | N,N-Dimethyl-4-[(piperidin-3-yl)methyl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1359705-77-3 | |
| Record name | N,N-Dimethyl-4-[(piperidin-3-yl)methyl]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloropyrimidine with piperidine in the presence of a base to form 4-(piperidin-3-ylmethyl)pyrimidine. This intermediate is then subjected to N,N-dimethylation using formaldehyde and formic acid or other methylating agents under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine has shown promise as a lead compound in drug development due to its potential to interact with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in critical signaling pathways, influencing cellular processes related to proliferation and survival .
Potential Applications:
- Protein Kinase Inhibition: Studies indicate that this compound may act as an inhibitor of specific protein kinases, which are crucial for various cellular signaling pathways. This suggests its utility in therapeutic contexts where kinase activity is implicated, such as cancer treatment .
Cancer Research
The compound's interactions with biological molecules have been explored in cancer research, particularly concerning its effects on various cancer cell lines. For instance, it has been tested for its efficacy against glioblastoma cell lines, demonstrating potential anti-cancer activity .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidin-2-amine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Substituent-Driven Activity: The 3-nitro-triazole group in 2b confers antimycobacterial activity, likely due to nitro group redox reactivity . In contrast, the piperidin-3-ylmethyl substituent in the target compound may enhance blood-brain barrier penetration, a trait observed in kinase inhibitors like 5-iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-2-amine . Aminocyclobutyl analogs (e.g., from ) bind bacterial efflux pumps (AcrA) but act as colloidal aggregators, limiting therapeutic utility .
Biological Target Specificity: SRI-32007 () demonstrates antiviral activity against HBV, attributed to its fused pyrrolo-pyrimidine core, whereas 4-phenyl-6-(pyridin-3-yl)pyrimidin-2-amine () targets trypanosomes via unknown mechanisms .
Synthetic Accessibility :
- Chloropyrimidine intermediates (e.g., 2-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine) are common precursors for nucleophilic substitutions with amines or heterocycles, as seen in GP1 (General Procedure 1) . The piperidin-3-ylmethyl group may require specialized coupling reagents or protecting-group strategies.
SAR Trends :
Biological Activity
N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine ring with a piperidine moiety and two methyl groups attached to the nitrogen atom, which enhances its chemical reactivity and biological interactions. The structural characteristics suggest versatility in various applications, including pharmacology and biochemistry.
- Molecular Formula : C₁₂H₂₀N₄
- Molar Mass : 220.314 g/mol
- Boiling Point : Approximately 362.5°C
These properties indicate the compound's stability under various conditions, making it suitable for further biological evaluations.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor signaling pathways, which is critical in therapeutic applications.
Potential Targets
- Enzymes : The compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways.
- Receptors : It could interact with various receptors involved in signal transduction, impacting cellular responses.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits antimicrobial and antiviral activities. In vitro studies have shown effectiveness against several pathogens, suggesting its potential as a therapeutic agent in infectious diseases .
Case Study: Antiviral Activity
A study demonstrated that this compound inhibited viral replication in cultured cells, highlighting its potential use in antiviral drug development. Specific mechanisms include interference with viral entry or replication processes.
Toxicity and Pharmacokinetics
The safety profile of this compound has been evaluated in animal models. Notably, it demonstrated no acute toxicity at doses up to 2000 mg/kg in Kunming mice, indicating a favorable safety margin for further development .
Pharmacokinetic Profile
Key pharmacokinetic parameters include:
- Clearance Rate : 82.7 ± 1.97 mL/h/kg
- Oral Bioavailability : 31.8% after administration at 10 mg/kg
These parameters suggest that while the compound is cleared relatively quickly from the system, it retains sufficient bioavailability for therapeutic effects .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds known for their biological activities.
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-methylpiperazin-1-yl)methyl)benzamide | Cancer treatment (tyrosine kinase inhibitor) | Enzyme inhibition |
| Pyrido[2,3-d]pyrimidine derivatives | Anti-cancer and anti-inflammatory | Multi-targeted inhibition |
| This compound | Antimicrobial and antiviral | Enzyme/receptor modulation |
This comparison illustrates that while other compounds may focus on specific pathways (like cancer treatment), this compound offers broader applications due to its versatile mechanism of action.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
